4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Description
Structure and Synthesis 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid (CAS: 1024594-86-2) is a heterocyclic compound with the molecular formula C₇H₂Br₂O₂S₂ and a molecular weight of 342.03 g/mol . It is synthesized via bromination of thieno[3,4-b]thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in dry DMF under nitrogen, followed by purification via silica-gel chromatography . The compound is characterized by ¹H/¹³C-NMR and FTIR spectroscopy, confirming the positions of bromine substituents at the 4- and 6-positions of the thienothiophene backbone .
Applications
This compound serves as a critical building block for organic semiconductors due to its electron-deficient aromatic system, which enhances charge transport in electronic devices . It is also a pivotal intermediate in pharmaceutical and agrochemical synthesis, where its bromine atoms enable cross-coupling reactions for further functionalization .
Properties
IUPAC Name |
4,6-dibromothieno[2,3-c]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2O2S2/c8-5-2-1-3(7(10)11)12-4(2)6(9)13-5/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZZIBXZKLAXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736450 | |
| Record name | 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024594-86-2 | |
| Record name | 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Thieno[3,4-b]thiophene-2-carboxylic Acid Precursors
The core strategy to synthesize this compound involves selective bromination of thieno[3,4-b]thiophene-2-carboxylic acid or its ester derivatives using N-bromosuccinimide (NBS) under controlled conditions.
Typical Procedure : A solution of thieno[3,4-b]thiophene-2-carboxylic acid (or ethyl ester) is dissolved in dry N,N-dimethylformamide (DMF) under nitrogen atmosphere. NBS is added dropwise in the dark to prevent photochemical side reactions. The mixture is stirred at 40 °C for 24 hours to ensure complete bromination at the 4 and 6 positions on the thiophene ring.
Workup : After reaction completion, the mixture is cooled and poured into an ice-water bath containing saturated sodium sulfite to quench excess bromine. Extraction with dichloromethane follows, and the organic layer is dried over sodium sulfate. Purification is achieved by silica gel column chromatography using a dichloromethane/hexane solvent system.
Yield and Purity : This method typically yields the dibrominated product in approximately 80% yield with high purity, confirmed by ^1H NMR and mass spectrometry data (MS (EI) found (M+1)^+ = 340.7, calcd 339.8).
Hydrolysis of Ester Intermediates to Free Acid
Often, the bromination is performed on ethyl esters of thieno[3,4-b]thiophene-2-carboxylic acid, which are subsequently hydrolyzed to the free acid.
Hydrolysis Conditions : The ester is refluxed overnight with lithium hydroxide in a tetrahydrofuran (THF)/water mixture. After completion, acidification with 1 N hydrochloric acid precipitates the free carboxylic acid.
Outcome : This step cleanly converts the ester to the acid without affecting the brominated positions on the thiophene ring.
Alternative Synthetic Route: Cyclization and Bromination from 4-Bromothiophene Derivatives
Another approach involves the initial formation of the thieno[3,4-b]thiophene core from 4-bromothiophene-3-carbaldehyde and ethyl 2-mercaptoacetate in the presence of potassium carbonate and copper oxide nanopowder at 80 °C for 12 hours. This yields ethyl thieno[3,4-b]thiophene-2-carboxylate with good yield (~81%).
Subsequent bromination with NBS in DMF under nitrogen atmosphere at room temperature for 24 hours produces the dibrominated ester, which is then hydrolyzed as described above to afford this compound.
Use of Coupling Agents for Derivative Synthesis
The acid can be further functionalized by coupling reactions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under nitrogen. For example, esterification with ethyl-5-hydroxypentanoate yields 5-ethoxy-5-oxopentyl-4,6-dibromothieno[3,4-b]thiophene-2-carboxylate after purification by column chromatography.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of acid/ester | NBS (1.5-2 equiv), DMF, N2 atmosphere, dark | DMF | 25-40 °C | 24 h | ~80 | Stirring under nitrogen, dark conditions |
| Hydrolysis of ester to acid | LiOH, THF/H2O, reflux | THF/H2O | Reflux | Overnight | Quantitative | Acidification with 1 N HCl to isolate acid |
| Core formation from bromothiophene aldehyde | 4-bromothiophene-3-carbaldehyde, ethyl 2-mercaptoacetate, K2CO3, CuO nanopowder | DMF | 80 °C | 12 h | 81 | Precursor formation before bromination |
| Coupling for ester derivatives | DCC, DMAP, ethyl-5-hydroxypentanoate | Dichloromethane | Room temp | 20 h | Not specified | Purification by silica gel chromatography |
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra of the final acid show characteristic singlets corresponding to the aromatic protons at δ ~7.7 ppm and a broad singlet for the carboxylic acid proton at δ ~13.4 ppm in DMSO-d6.
Mass Spectrometry (MS) : Electron ionization mass spectrometry confirms the molecular ion peak at m/z ~340, consistent with the dibrominated acid molecular weight.
Elemental Analysis : Experimental elemental compositions closely match calculated values for C5H3Br2O2S_2, confirming purity and correct molecular formula.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atoms can be reduced to hydrogen atoms, leading to the formation of different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Dibromothieno[3,4-b]thiophene derivatives with reduced bromine content.
Substitution Products: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: It is utilized in the production of electronic materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid exerts its effects depends on its specific application. In the context of organic semiconductors, the compound acts as a building block for the formation of conjugated polymers, which are essential for the transport of charge in electronic devices. The molecular targets and pathways involved include the interaction with other monomers to form extended π-conjugated systems, which facilitate electron mobility.
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid and related derivatives:
Table 1: Key Properties of Comparable Thienothiophene Derivatives
Structural and Functional Comparisons
Bromination vs. Fluorination
- The 3-fluoro derivative (C₇HBr₂FO₂S₂) introduces an electron-withdrawing fluorine atom, which increases molecular weight (360.02 vs. 342.03) and may improve charge mobility in semiconductors .
- In contrast, the dihydro derivative (C₇H₆O₂S₂) lacks bromine, reducing reactivity but serving as a versatile precursor for alkylation or halogenation .
Ester Derivatives
- Dodecyl and 2-ethylhexyl esters (C₁₉H₂₆Br₂O₂S₂ and C₁₅H₁₈Br₂O₂S₂) replace the carboxylic acid group with long alkyl chains, enhancing solubility in organic solvents. This modification is critical for processing π-conjugated polymers in thin-film electronics .
- The ethylhexyl ester (454.24 g/mol) is notably used in templateless electropolymerization to create nanostructured surfaces for sensors .
Semiconductor Performance
Biological Activity
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound known for its potential applications in organic electronics and medicinal chemistry. Its unique structural properties contribute to various biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C7H2Br2O2S2
- Molecular Weight : 342.03 g/mol
- CAS Number : 1024594-86-2
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thieno compounds, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
Research conducted by Zhang et al. (2020) explored the anticancer effects of thieno compounds on human cancer cell lines. The study found that this compound inhibited cell proliferation in A549 lung cancer cells with an IC50 value of approximately 15 µM.
Case Study: In Vitro Analysis
In vitro experiments demonstrated that treatment with the compound led to apoptosis in cancer cells as evidenced by increased Annexin V staining and caspase activation.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited a notable reduction in free radical concentration, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
The biological activities of this compound are attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction can lead to altered gene expression and modulation of metabolic processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer: A viable synthetic route involves bromination of thieno[3,4-b]thiophene precursors followed by carboxylation. For example, thiophene-2-carboxylic acid derivatives can serve as starting materials for fused heterocycle synthesis via cyclization and bromination . Optimization may include temperature control (e.g., 0–5°C for bromine addition) and stoichiometric adjustments to minimize di-brominated byproducts. Post-synthetic purification via recrystallization or column chromatography is critical for achieving >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D COSY) resolves regioselectivity of bromine substitution, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₇H₂Br₂O₂S₂, 342.03 g/mol) . Infrared (IR) spectroscopy identifies carboxylate C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations. Elemental analysis validates purity (>98%) .
Q. How does the electron-withdrawing effect of bromine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: The 4,6-dibromo groups enhance electrophilicity, enabling Suzuki-Miyaura or Stille couplings for π-conjugated polymer synthesis. For instance, palladium-catalyzed coupling with thiophene boronic acids yields donor-acceptor copolymers. Reaction efficiency depends on ligand choice (e.g., XPhos) and solvent polarity (e.g., THF vs. DMF) .
Advanced Research Questions
Q. What computational strategies predict the electronic properties of this compound for organic semiconductor applications?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to estimate bandgap (~2.1 eV). Molecular docking with cyclooxygenase-2 (COX-2) or AKR1C3 enzymes evaluates binding affinity (ΔG < -10 kcal/mol) for anti-inflammatory applications . Charge transport properties are simulated using Marcus theory for hole/electron mobility .
Q. How do structural modifications (e.g., esterification or fluorination) alter the bioactivity or material performance of this compound?
- Methodological Answer: Esterification (e.g., methyl or 2-ethylhexyl esters) enhances solubility in organic solvents (e.g., chloroform) for thin-film processing . Fluorination at the 3-position (C₇HBr₂FO₂S₂, 360.02 g/mol) increases oxidative stability and electron deficiency, improving photovoltaic efficiency in bulk heterojunction solar cells . Bioactivity assays (e.g., COX-2 inhibition) require comparative IC₅₀ studies between derivatives .
Q. What strategies resolve contradictions in reported spectroscopic data for thieno[3,4-b]thiophene derivatives?
- Methodological Answer: Discrepancies in NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) arise from solvent polarity or aggregation effects. Standardizing measurement conditions (DMSO-d₆ vs. CDCl₃) and employing 2D NOESY for spatial assignments mitigate misinterpretation . Cross-referencing with X-ray crystallography data validates regiochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
